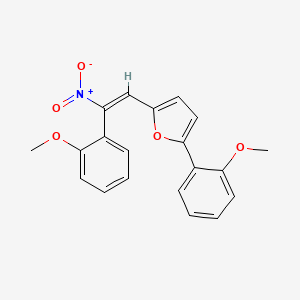
(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-nitrovinylfuran under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities. The presence of the nitrovinyl group suggests possible antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, derivatives of this compound can be synthesized and evaluated for their pharmacological activities. The compound’s structure may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The nitrovinyl group may play a crucial role in its biological activity, potentially through the generation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Furan derivatives: Compounds with a furan ring structure.
Nitrovinyl compounds: Compounds with a nitrovinyl group.
Uniqueness
(E)-2-(2-Methoxyphenyl)-5-(2-(2-methoxyphenyl)-2-nitrovinyl)furan is unique due to the combination of its functional groups. The presence of both methoxyphenyl and nitrovinyl groups in a furan ring structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-[(E)-2-(2-methoxyphenyl)-2-nitroethenyl]furan |
InChI |
InChI=1S/C20H17NO5/c1-24-18-9-5-3-7-15(18)17(21(22)23)13-14-11-12-20(26-14)16-8-4-6-10-19(16)25-2/h3-13H,1-2H3/b17-13+ |
InChI Key |
RDDLTLXGEFAIJY-GHRIWEEISA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C(\C3=CC=CC=C3OC)/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=C(C3=CC=CC=C3OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















